molecular formula C15H14N2O2 B11978915 Ethyl 4-(phenylazo)benzoate CAS No. 7508-68-1

Ethyl 4-(phenylazo)benzoate

Cat. No.: B11978915
CAS No.: 7508-68-1
M. Wt: 254.28 g/mol
InChI Key: ZABJMLAHGWTODF-UHFFFAOYSA-N
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Description

Ethyl 4-(phenylazo)benzoate is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dyeing processes. Its molecular formula is C15H14N2O2, and it is often utilized in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(phenylazo)benzoate can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with ethyl 4-aminobenzoate in an alkaline medium to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow synthesis methods are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(phenylazo)benzoate undergoes various chemical reactions, including:

    Reduction: The azo group (N=N) can be reduced to form corresponding amines.

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-(phenylazo)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(phenylazo)benzoate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The azo group can also participate in electron transfer reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Ethyl 4-(phenylazo)benzoate can be compared with other azo compounds such as:

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Biological Activity

Ethyl 4-(phenylazo)benzoate, a compound belonging to the azo dye family, has garnered attention in various fields of research due to its unique biological activities. This article explores its synthesis, biological evaluations, and potential applications based on diverse studies.

Synthesis of this compound

The synthesis of this compound typically involves a diazotization reaction followed by coupling with an appropriate aromatic compound. The general synthetic pathway includes the following steps:

  • Diazotization : An aromatic amine (e.g., aniline) is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction : This diazonium salt is then coupled with ethyl 4-aminobenzoate in an alkaline medium to yield this compound.

Biological Activity

The biological activities of this compound have been extensively studied, revealing several significant properties:

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial and fungal strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria using the cup-plate method. The results indicated that the compound showed comparable activity to standard antibiotics like ampicillin and ketoconazole.

Microorganism Zone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus12
Bacillus subtilis14
Aspergillus niger10

The minimum inhibitory concentration (MIC) values for these organisms were found to be within the range of 6.24 mg/mL, demonstrating its potential as a therapeutic agent against infections caused by these pathogens .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. The HRBC membrane stabilization method was employed to assess its efficacy, revealing a percentage inhibition of inflammatory response ranging from 64% to 75% when compared to standard drugs like ibuprofen. This suggests its potential use in managing inflammatory conditions .

Anticancer Activity

Recent studies have also investigated the anticancer properties of azo compounds, including this compound. Research indicated that derivatives of azo dyes can inhibit the growth of various cancer cell lines, such as HCT116 (colon cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia). The mechanism often involves inducing apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comprehensive study highlighted the antimicrobial activity of several azo compounds, including this compound, against common pathogens. The results underscored the importance of structural modifications in enhancing biological activity.
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties where this compound demonstrated significant membrane stabilization effects, indicating its potential role in treating inflammatory diseases.
  • Cancer Cell Line Studies : Various azo dye derivatives were synthesized and tested for their anticancer activity against multiple cell lines. This compound derivatives showed promising results, particularly in inhibiting cell proliferation and inducing apoptosis.

Properties

CAS No.

7508-68-1

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 4-phenyldiazenylbenzoate

InChI

InChI=1S/C15H14N2O2/c1-2-19-15(18)12-8-10-14(11-9-12)17-16-13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

ZABJMLAHGWTODF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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